molecular formula C21H24N4O3S B2536806 1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(2-oxothiolan-3-yl)piperidine-4-carboxamide CAS No. 1396746-65-8

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(2-oxothiolan-3-yl)piperidine-4-carboxamide

Cat. No.: B2536806
CAS No.: 1396746-65-8
M. Wt: 412.51
InChI Key: VUXLCVLFPIMBFE-UHFFFAOYSA-N
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Description

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(2-oxothiolan-3-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with a methoxyphenyl group, a piperidine ring, and a thiolane ring, making it a multifaceted molecule with diverse chemical properties.

Scientific Research Applications

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(2-oxothiolan-3-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(2-oxothiolan-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the methoxyphenyl group. The piperidine ring is then synthesized and attached to the pyrimidine ring. Finally, the thiolane ring is introduced, and the carboxamide group is formed through amidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(2-oxothiolan-3-yl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing these reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(2-oxothiolan-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid: Similar structure but lacks the thiolane ring.

    4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Contains a pyrrolo-pyrimidine ring instead of a pyrimidine ring.

Uniqueness

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(2-oxothiolan-3-yl)piperidine-4-carboxamide is unique due to the presence of the thiolane ring and the specific substitution pattern on the pyrimidine and piperidine rings. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(2-oxothiolan-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-28-16-4-2-14(3-5-16)18-12-19(23-13-22-18)25-9-6-15(7-10-25)20(26)24-17-8-11-29-21(17)27/h2-5,12-13,15,17H,6-11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXLCVLFPIMBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCC(CC3)C(=O)NC4CCSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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